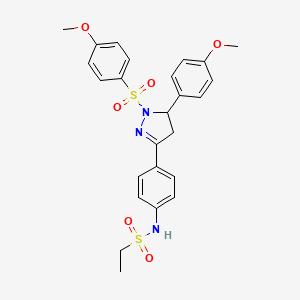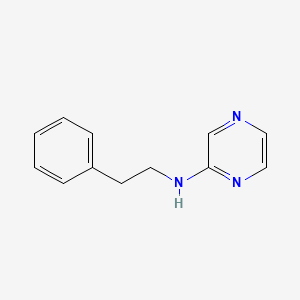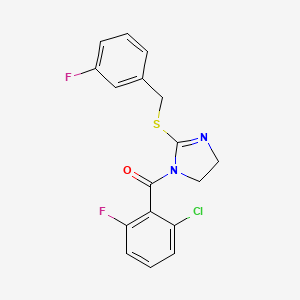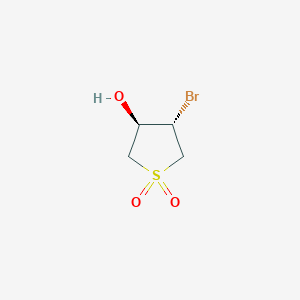![molecular formula C14H20IN3O3 B2874613 Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate CAS No. 2460756-52-7](/img/structure/B2874613.png)
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate is a chemical compound with the molecular formula C14H20IN3O3 and a molecular weight of 405.24 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodopyrimidine moiety, and an oxane ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate involves several steps, typically starting with the iodination of pyrimidine derivatives. The iodopyrimidine intermediate is then reacted with an oxane derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodopyrimidine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl N-[4-(5-chloropyrimidin-2-yl)oxan-4-yl]carbamate: Similar structure but with a chlorine atom instead of iodine.
Tert-butyl N-[4-(5-fluoropyrimidin-2-yl)oxan-4-yl]carbamate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its iodopyrimidine moiety, which imparts distinct chemical and biological properties compared to its halogenated analogs.
Properties
IUPAC Name |
tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O3/c1-13(2,3)21-12(19)18-14(4-6-20-7-5-14)11-16-8-10(15)9-17-11/h8-9H,4-7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEPSVJSOOXCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=NC=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2874530.png)

![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline](/img/structure/B2874534.png)
![5-Bromo-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2874537.png)
![3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2874538.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-methyl-1H-indole-3-carboxylate](/img/structure/B2874539.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2874542.png)


![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2874550.png)

![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)
